2-[N-(2H-1,3-Benzodioxol-5-YL)methanesulfonamido]-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide
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Overview
Description
2-[N-(2H-1,3-Benzodioxol-5-YL)methanesulfonamido]-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a morpholine sulfonyl group, and an acetamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2H-1,3-Benzodioxol-5-YL)methanesulfonamido]-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole derivative, followed by the introduction of the methanesulfonamido group. The final step involves the coupling of the morpholine sulfonyl phenyl acetamide moiety. Reaction conditions often include the use of catalysts such as palladium and bases like potassium hydroxide in ethanol under ultrasonic irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2H-1,3-Benzodioxol-5-YL)methanesulfonamido]-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide and acetamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, potassium hydroxide for base-catalyzed reactions, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[N-(2H-1,3-Benzodioxol-5-YL)methanesulfonamido]-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(2H-1,3-Benzodioxol-5-YL)methanesulfonamido]-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler benzodioxole derivative with different functional groups.
1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one: Another benzodioxole compound with distinct structural features.
Uniqueness
2-[N-(2H-1,3-Benzodioxol-5-YL)methanesulfonamido]-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide is unique due to its combination of benzodioxole, methanesulfonamido, and morpholine sulfonyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H23N3O8S2 |
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Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(3-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C20H23N3O8S2/c1-32(25,26)23(16-5-6-18-19(12-16)31-14-30-18)13-20(24)21-15-3-2-4-17(11-15)33(27,28)22-7-9-29-10-8-22/h2-6,11-12H,7-10,13-14H2,1H3,(H,21,24) |
InChI Key |
JEORCMJKLZEDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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